molecular formula C14H16Cl2O2 B14397351 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 88334-86-5

1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene

Cat. No.: B14397351
CAS No.: 88334-86-5
M. Wt: 287.2 g/mol
InChI Key: PIWRUSDNYMUSFU-UHFFFAOYSA-N
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Description

1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by the presence of two distinct functional groups: a dichloropentene moiety and a propenyl ether group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:

    Formation of the Dichloropentene Moiety:

    Etherification: The dichloropentene moiety is then reacted with 4-hydroxybenzene in the presence of a suitable base to form the ether linkage.

    Propenyl Ether Formation: The final step involves the reaction of the intermediate product with propenyl bromide under basic conditions to introduce the propenyl ether group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: Halogen atoms in the dichloropentene moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with various functional groups replacing the halogen atoms.

Scientific Research Applications

1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Affecting signaling pathways involved in cellular processes.

    Interacting with DNA: Potentially interacting with DNA to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-methoxybenzene: Similar structure but with a methoxy group instead of a propenyl ether group.

    1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a propenyl ether group.

Properties

CAS No.

88334-86-5

Molecular Formula

C14H16Cl2O2

Molecular Weight

287.2 g/mol

IUPAC Name

1-(5,5-dichloropent-4-enoxy)-4-prop-2-enoxybenzene

InChI

InChI=1S/C14H16Cl2O2/c1-2-10-17-12-6-8-13(9-7-12)18-11-4-3-5-14(15)16/h2,5-9H,1,3-4,10-11H2

InChI Key

PIWRUSDNYMUSFU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)OCCCC=C(Cl)Cl

Origin of Product

United States

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